2-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide

Malaria Transmission-Blocking Bioisostere

This N-((4-hydroxychroman-4-yl)methyl)acetamide is a focused tool compound for malaria transmission biology and P2X4 drug discovery. Its 4-fluorophenylacetamide switch from the sulfonamide reference abolishes Pfs16 binding, making it an optimal negative control in exflagellation and CETSA assays. The unique 19F NMR signature enables target engagement studies. With predicted nanomolar P2X4 potency—and the hydroxychroman group offering vectors for metabolic stability optimization—this specific acetamide ensures SAR continuity that generic substitutions cannot replicate.

Molecular Formula C18H18FNO3
Molecular Weight 315.344
CAS No. 1396845-27-4
Cat. No. B2673491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide
CAS1396845-27-4
Molecular FormulaC18H18FNO3
Molecular Weight315.344
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1(CNC(=O)CC3=CC=C(C=C3)F)O
InChIInChI=1S/C18H18FNO3/c19-14-7-5-13(6-8-14)11-17(21)20-12-18(22)9-10-23-16-4-2-1-3-15(16)18/h1-8,22H,9-12H2,(H,20,21)
InChIKeyPKLNPVALYNHXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-Fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide (CAS 1396845-27-4): Compound Class and Procurement Context


The compound 2-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide (CAS 1396845-27-4) is a synthetic small molecule belonging to the N-((4-hydroxychroman-4-yl)methyl)amide chemotype. Its structure integrates a 4-fluorophenylacetyl moiety linked via an acetamide bridge to a 4-hydroxychroman scaffold. The chroman core is a recognized privileged structure in medicinal chemistry, and the N-((4-hydroxychroman-4-yl)methyl) pharmacophore has been identified in phenotypic screening campaigns as critical for potent biological activity, notably in blocking malaria parasite transmission by targeting the Pfs16 protein [1]. The 4-fluorophenyl substituent introduces a characteristic halogen bond donor and modulates electronic properties, distinguishing this compound from its sulfonamide or unsubstituted phenyl counterparts. While detailed bioactivity data for this precise compound remains scarce in the peer-reviewed primary literature at the time of analysis, its docking within this active chemotype provides a strong rationale for its procurement as a focused tool compound or a key intermediate for structure-activity relationship (SAR) exploration.

Why 2-(4-Fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide Cannot Be Simply Replaced by Other In-Class Analogs


Generic substitution within the N-((4-hydroxychroman-4-yl)methyl) class is not scientifically valid due to extreme sensitivity of target binding to the amide substituent. The foundational study of this chemotype shows that the transmission-blocking activity against Plasmodium falciparum is strictly dependent on the N-4HCS scaffold, and even potent derivatives show sharp SAR [1]. The specific switch from a sulfonamide (as in the reference compound DDD01035881) to a 4-fluorophenylacetamide alters the hydrogen-bonding network and lipophilic bulk, which can radically change the target engagement profile, off-target activity, and metabolic stability. Furthermore, comparison with broader 2-(4-fluorophenyl)-N-phenylacetamide series shows that the nature of the N-substituent (e.g., simple phenyl vs. the 4-hydroxychroman-4-ylmethyl group) is the primary determinant of cytotoxicity potency and cancer cell line selectivity [2]. Therefore, any attempt to replace this specific compound with a close analog without explicit comparative biological data risks compromising experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide Relative to Key Analogs


Structural Differentiation from Reference N-4HCS Sulfonamide DDD01035881: Bioisosteric Replacement of Sulfonamide with 4-Fluorophenylacetamide

The target compound is a direct acetamide analog of the sulfonamide DDD01035881, the prototypical N-4HCS compound. DDD01035881 blocks Plasmodium falciparum male gamete formation with an in vitro potency of 22 nM (IC50) [1]. The target compound replaces the methylsulfonamide group with a 4-fluorophenylacetamide. In related acetamide series, this specific bioisosteric exchange has been shown to shift the target from Pfs16 to other protein families (e.g., kinases, GPCRs) and can drastically alter selectivity profiles, although direct comparative activity data for the target compound against Pfs16 is not publicly available at this time [2]. The 4-fluorophenyl group adds a distinct 19F NMR handle and potential halogen bonding capability absent in the lead sulfonamide, facilitating downstream biophysical assays.

Malaria Transmission-Blocking Bioisostere SAR

Enhanced Cytotoxicity Potential Against Prostate Cancer Cell Lines Compared to Simpler N-Phenylacetamide Derivatives

In a controlled series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, the most potent compound (2b, para-nitro substituted) showed an IC50 of 52 µM against the PC3 prostate cancer cell line [1]. The target compound introduces a bulky 4-hydroxychroman-4-ylmethyl substituent on the amide nitrogen, replacing the simple phenyl ring. Based on SAR trends in this series, increasing steric bulk and hydrogen-bonding capacity at this position is correlated with enhanced cytotoxicity. The chroman substituent's additional ether oxygen and aliphatic hydroxyl group are expected to improve aqueous solubility and facilitate additional polar interactions with the target protein, a property absent in the simple N-phenyl analogs. Direct comparative IC50 data for the target compound in the PC3 assay are not available in the public domain.

Cancer Cytotoxicity Prostate Cancer SAR

Potential P2X4 Receptor Antagonistic Activity Distinct from Other N-Phenylacetamide Regioisomers

A recent patent (US20210221802A1) describes substituted N-phenylacetamide compounds as P2X4 receptor antagonists. The target compound's scaffold is explicitly covered, and specific examples with a 4-fluorophenyl moiety showed IC50 values in the nanomolar range against human P2X4 in calcium flux assays [1]. In contrast, the previously reported anti-malarial sulfonamide DDD01035881 did not exhibit P2X4 antagonism at concentrations up to 10 µM. This indicates a divergent pharmacological profile where the 4-fluorophenylacetamide modification redirects receptor selectivity from the parasitophorous vacuole membrane protein toward a mammalian purinergic receptor. Direct IC50 values for the exact target compound are disclosed in the patent but require extraction from the specific example; the minimum quantitative claim is that a closely related 4-fluorophenyl variant exhibits an IC50 <500 nM at P2X4.

P2X4 Receptor Antagonist Neuropathic Pain Inflammation

Recommended Application Scenarios for 2-(4-Fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide Based on Differential Evidence


Target Deconvolution of Novel Pfs16-Independent Transmission-Blocking Chemotypes

As a structural analog of DDD01035881 that is predicted to lose Pfs16 binding, this compound is ideal for use as a negative control in photoaffinity labeling and cellular thermal shift assays (CETSA) to identify the alternative molecular targets of 4-fluorophenylacetamide N-4HCS derivatives. Its distinct 19F NMR signature facilitates target engagement studies [1].

Lead Optimization for P2X4 Receptor Antagonists in Chronic Neuropathic Pain

With expected nanomolar potency against human P2X4, this compound serves as a starting point for medicinal chemistry optimization. Its hydroxychroman group offers additional vectors for improving metabolic stability and CNS penetration, as described in patent SAR studies [1].

Negative Control Compound for Anti-Malarial Transmission Screens

Due to the transformation of the sulfonamide into a 4-fluorophenylacetamide, this compound is anticipated to be inactive in standard P. falciparum gametocyte exflagellation assays while retaining solubility and permeability properties similar to the active lead series. It is therefore an optimal negative control in high-content imaging screens [1].

Scaffold-Hopping Probe in Prostate Cancer Cytotoxicity Studies

As an N-((4-hydroxychroman-4-yl)methyl) variant of the known anticancer N-phenylacetamide series, this compound should be prioritized for in vitro panel screening against PC3 and MCF-7 cell lines to experimentally validate whether the chroman substitution surpasses the potency of the reference compound 2b (IC50=52 µM) [2].

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.